4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions, often involving the use of chlorinated aromatic compounds and amines.
Introduction of the benzoic acid moiety: This step usually involves the coupling of the cyclopentaquinoline intermediate with a benzoic acid derivative under conditions such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzoic acid moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-documented biological activities.
Benzoic acid derivatives: Compounds like salicylic acid and ibuprofen share the benzoic acid moiety and are widely used in medicine.
Uniqueness
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is unique due to its combination of a cyclopentaquinoline core and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity comprehensively, including antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The compound features a cyclopenta[c]quinoline core structure with dichloro substitutions and a benzoic acid moiety. This unique structure is believed to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that derivatives of quinoline structures can inhibit the growth of various bacterial strains. The presence of halogen atoms (like chlorine) is often associated with enhanced antibacterial activity due to increased lipophilicity and interaction with bacterial cell membranes .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : A study on related compounds demonstrated strong inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound's structural motifs suggest potential urease inhibitory activity. Urease inhibitors are important in treating conditions like urinary tract infections and kidney stones .
Study 1: Antibacterial Activity Assessment
In a comparative study of various quinoline derivatives:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Salmonella typhi | 5 μg/mL |
B | Bacillus subtilis | 10 μg/mL |
C | Escherichia coli | 15 μg/mL |
The compound exhibited moderate to strong activity against Salmonella typhi, suggesting its potential as an antibacterial agent .
Study 2: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition revealed:
These findings highlight the compound's efficacy in inhibiting critical enzymes involved in various physiological processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinoline core significantly affect biological activity. Key observations include:
- Halogen Substitution : The presence of chlorine enhances antibacterial potency.
- Functional Groups : The benzoic acid moiety contributes to enzyme inhibition properties.
- Cyclopenta Ring : The tetrahydro structure appears crucial for maintaining biological activity.
Properties
Molecular Formula |
C19H15Cl2NO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C19H15Cl2NO2/c20-12-8-15-13-2-1-3-14(13)17(22-18(15)16(21)9-12)10-4-6-11(7-5-10)19(23)24/h1-2,4-9,13-14,17,22H,3H2,(H,23,24)/t13-,14+,17+/m1/s1 |
InChI Key |
IQZKBDLGUPNMAH-KEYYUXOJSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.